molecular formula C17H19N3O2 B2383938 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide CAS No. 1798283-54-1

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide

Cat. No.: B2383938
CAS No.: 1798283-54-1
M. Wt: 297.358
InChI Key: YLJWVNIYBSHDGN-BQYQJAHWSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a pyrazole-based compound featuring a tetrahydropyrano[4,3-c]pyrazole core substituted with a methyl group at the 1-position and a cinnamamide moiety at the 3-methyl position. For instance, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs have demonstrated inhibitory effects against cancer cell lines such as HGC-27 and PC-3, as reported in pharmacological studies . The cinnamamide substituent may enhance target binding via π-π interactions or modulate pharmacokinetic properties compared to other derivatives.

Properties

IUPAC Name

(E)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-16-9-10-22-12-14(16)15(19-20)11-18-17(21)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,18,21)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJWVNIYBSHDGN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Core Pyrano-Pyrazole Synthesis

The pyrano[4,3-c]pyrazole scaffold is typically constructed via cyclocondensation reactions. Two dominant approaches are documented:

Cyclocondensation of Hydrazines with Carbonyl Derivatives

A widely adopted method involves reacting substituted hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Tetrahydro-2H-pyran-3-one reacts with diethyl oxalate in tetrahydrofuran (THF) at −70°C to −80°C under argon, catalyzed by lithium bis(trimethylsilyl)amide (LHMDS). This forms 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate.
  • Step 2 : Hydrazine hydrate in glacial acetic acid at 20°C–30°C induces cyclization to yield ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.
  • Step 3 : Methylation at the pyrazole N1 position is achieved using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF).

Key Data :

Parameter Value Source
Yield (Step 1–3) 61–65%
Reaction Time 12–24 hours
Purification Column chromatography
Alternative Pathway: Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. For instance, hydrazine derivatives and β-ketoesters react in ethanol under microwave conditions (100°C, 300 W), reducing reaction time to 15–30 minutes with comparable yields (58–67%).

Cinnamamide Side-Chain Introduction

The cinnamamide moiety is introduced via amide coupling between cinnamic acid derivatives and the pyrano-pyrazole methylamine intermediate.

Carbodiimide-Mediated Coupling
  • Reagents : Cinnamic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Conditions : Cinnamic acid is activated with EDC/HOBt in acetonitrile or DMF, followed by addition of the amine intermediate. Reactions proceed at room temperature for 12–48 hours.

Key Data :

Parameter Value Source
Yield 70–85%
Solvent Acetonitrile/DMF
Purification Recrystallization (EtOAc/hexane)
One-Pot Sequential Synthesis

A streamlined protocol combines pyrano-pyrazole synthesis and amide coupling in a single reactor. After cyclocondensation, the intermediate is treated with cinnamoyl chloride in the presence of triethylamine, achieving a 68% overall yield.

Optimization Strategies and Challenges

Yield Enhancement

  • Catalyst Screening : Substituting LHMDS with cheaper bases (e.g., NaH) in cyclocondensation reduces costs but lowers yields to 45–50%.
  • Solvent Effects : Replacing THF with dichloromethane (DCM) in cyclocondensation improves solubility but necessitates longer reaction times (24–36 hours).

Purity and Scalability

  • Industrial-scale production faces challenges in controlling exotherms during hydrazine additions. Continuous flow reactors mitigate this by enabling precise temperature control.
  • Crude products often require silica gel chromatography, but switchable solvent systems (e.g., heptane/EtOAc) enable cost-effective recrystallization.

Analytical Characterization

Structural validation employs:

  • Spectroscopy : ¹H/¹³C NMR (δ 3.79 ppm for N-methyl, δ 164.2 ppm for carbonyl).
  • Mass Spectrometry : Molecular ion peaks at m/z 353.4 (M+H⁺).
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cell function and signal transduction pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural and Functional Group Variations

The target compound shares its pyrano-pyrazole core with several analogs but differs in substituents, which critically influence bioactivity and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 1-methyl-tetrahydropyrano[4,3-c]pyrazole Cinnamamide at 3-methyl position Not reported Inferred antitumor potential
SC19-0703 (N-{1-[(1-ethyl-...) 1-ethyl-tetrahydropyrano[4,3-c]pyrazole Piperidinyl-methylurea 321.42 Not specified
Compound 286 (1,4,6,7-tetrahydropyrano[4,3-c]pyrazole) Pyrano-pyrazole Unspecified substituents Not reported Potent against HGC-27, PC-3
Key Observations:
  • In contrast, SC19-0703’s urea moiety could facilitate hydrogen bonding but may reduce membrane permeability compared to cinnamamide .
  • Alkyl Group Variation : The 1-methyl group in the target compound versus the 1-ethyl group in SC19-0703 may alter lipophilicity, affecting bioavailability and metabolic stability.

Pharmacological Activity

While direct data on the target compound’s efficacy is absent, analogs provide insights:

  • Antitumor Activity: Compound 286 (a pyrano-pyrazole derivative) exhibited potent inhibition of HGC-27 and PC-3 cancer cells, suggesting the core structure’s significance . The cinnamamide substituent in the target compound may further optimize activity by mimicking natural product pharmacophores.
  • Mechanistic Insights : Pyrazole-benzimidazole derivatives (e.g., compound 288 in ) act as Chk2 inhibitors, implying that pyrazole-based scaffolds can target DNA damage response pathways. The target compound’s cinnamamide group may similarly influence kinase or epigenetic targets .

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by the pyrano[4,3-c]pyrazole core linked to a cinnamamide moiety. The synthesis typically involves multi-step reactions starting from precursors like 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl derivatives. Key synthetic routes include cyclization reactions and subsequent modifications to achieve the desired functional groups.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC16H21N3O3
Molecular Weight301.36 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C16H21N3O3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group present in the compound is known to modulate enzyme activity by mimicking natural substrates or inhibitors. This interaction can influence various biochemical pathways relevant to disease processes.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays on various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Animal models have shown that this compound significantly reduces markers of inflammation such as TNF-alpha and IL-6.

Research Findings:
A study conducted on mice with induced paw edema demonstrated a marked decrease in swelling after treatment with the compound compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics with moderate bioavailability.

Toxicity Assessment:
Toxicological studies indicate that at therapeutic doses, the compound exhibits minimal toxicity. However, further investigations are necessary to fully characterize its safety profile across different biological systems.

Q & A

Basic: What are the optimal synthetic routes for N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide?

The synthesis typically involves a multi-step approach:

Pyrano-pyrazole core formation : Condensation of hydrazine derivatives with cyclic ketones under reflux conditions, followed by methylation at the 1-position using methyl iodide .

Cinnamamide coupling : Reacting the pyrano-pyrazole intermediate (e.g., 3-aminomethyl derivative) with cinnamoyl chloride in the presence of a base like triethylamine or DIPEA. Purification via column chromatography (e.g., ethyl acetate/hexane gradient) ensures product isolation .

Characterization : Confirmation via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) and LC-MS for molecular weight validation .

Advanced: How to address low yields in the coupling step between the pyrano-pyrazole intermediate and cinnamoyl chloride?

Low yields often arise from steric hindrance or poor nucleophilicity of the amine group. Strategies include:

  • Catalyst optimization : Use coupling agents like HATU or EDCI to activate the carboxylic acid moiety of cinnamic acid derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Conduct reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Employ preparative HPLC for challenging separations, especially if stereoisomers form .

Basic: Which spectroscopic techniques confirm the structure of the compound?

  • 1H NMR^1 \text{H NMR} : Identifies aromatic protons (cinnamamide, δ 6.5–8.0 ppm), pyrazole methyl (δ 1.8–2.3 ppm), and tetrahydropyran protons (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 354.18) .

Advanced: How to resolve discrepancies in NMR data between computational predictions and experimental results?

  • Higher-field NMR : Use 600 MHz or above to resolve overlapping signals, especially in aromatic regions .
  • Solvent deuteration : Employ deuterated DMSO or CDCl3_3 to minimize solvent interference .
  • DFT calculations : Compare experimental 1H^1 \text{H} and 13C^{13} \text{C} shifts with density functional theory (DFT)-predicted values to validate conformational preferences .

Basic: What in vitro assays are used to assess anticancer activity?

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .
  • Enzyme inhibition : Evaluate inhibition of topoisomerase II or tubulin polymerization via fluorometric assays .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

Advanced: How to analyze conflicting cytotoxicity data across different cancer cell lines?

  • Dose-response curves : Generate 8-point dilution series to assess potency and efficacy variability .
  • Mechanistic profiling : Use transcriptomics or proteomics to identify cell line-specific targets (e.g., p53 status, kinase expression) .
  • Stability testing : Verify compound integrity in cell culture media via LC-MS to rule out degradation artifacts .

Basic: What are the key structural features influencing bioactivity?

  • Pyrano-pyrazole ring : Enhances π-π stacking with enzyme active sites (e.g., tubulin) .
  • Cinnamamide moiety : Improves membrane permeability via lipophilic interactions .
  • Methyl group (1-position) : Reduces metabolic degradation compared to unsubstituted analogs .

Advanced: How to determine the role of the methyl group on the pyrazole ring using SAR studies?

  • Analog synthesis : Prepare derivatives with ethyl, isopropyl, or hydrogen substituents at the 1-position .
  • Biological testing : Compare IC50_{50} values across analogs to assess steric/electronic effects on activity .
  • Molecular docking : Map interactions between substituents and binding pockets (e.g., tubulin’s colchicine site) .

Basic: What purification methods are effective post-synthesis?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) for intermediate purification .
  • Recrystallization : Ethanol/water mixtures for final product crystallization .

Advanced: How to optimize chromatographic conditions for separating stereoisomers?

  • Chiral columns : Use Chiralpak IA/IB with n-hexane/isopropanol (90:10) to resolve enantiomers .
  • Mobile phase pH : Adjust to 4.5–5.5 with acetic acid to enhance peak resolution for ionizable groups .

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